3,5-Dihydroxy-2-naphthoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,5-Dihydroxy-2-naphthoic acid is the NMDA receptor , which is a type of ionotropic glutamate receptor . This receptor plays a crucial role in neuronal signaling .
Mode of Action
This compound acts as an allosteric modulator of the NMDA receptor . Allosteric modulators bind to a site on the receptor separate from the active site, causing conformational changes that can either enhance or inhibit the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the NMDA receptor can affect various biochemical pathways. For instance, it has been implicated in the regulation of the tricarboxylic acid (TCA) cycle . In the absence of a traditional TCA cycle, certain organisms, like Babesia microti, rely heavily on anaerobic metabolism to produce ATP . The compound’s modulation of the NMDA receptor could potentially disrupt this ATP supply .
Pharmacokinetics
Its molecular weight of 20418 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the NMDA receptor. For example, it has been shown to inhibit the growth of B. microti in vitro, with half-maximal inhibitory concentration (IC50) values of 84.83 and 85.65 μM .
Biochemical Analysis
Biochemical Properties
3,5-Dihydroxy-2-naphthoic acid has been found to act as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions. It is also used as a protein tyrosine phosphatase inhibitor due to the benzofuran-like moiety in its substructure .
Cellular Effects
It has been shown to inhibit the growth of Babesia microti, a parasite that causes babesiosis, in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NMDA receptors and protein tyrosine phosphatases . It acts as an allosteric modulator of the NMDA receptors, regulating their activity. In addition, it inhibits protein tyrosine phosphatases, which play a crucial role in many cellular processes .
Preparation Methods
Chemical Reactions Analysis
UBP551 undergoes several types of chemical reactions, including:
Oxidation: UBP551 can be oxidized to form quinones under specific conditions.
Reduction: Reduction reactions can convert UBP551 to its corresponding dihydro derivatives.
Substitution: UBP551 can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UBP551 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
UBP551 is unique in its selective modulation of NMDA receptors, particularly the GluN1/GluN2D subunits . Similar compounds include:
UBP512: Selectively potentiates responses at GluN1/GluN2A receptors.
UBP710: Potentiates responses at both GluN1/GluN2A and GluN1/GluN2B receptors.
UBP608: Inhibits GluN1/GluN2A receptors with high selectivity.
These compounds differ in their selectivity and mechanism of action, highlighting the unique properties of UBP551 in modulating NMDA receptor activity .
Properties
IUPAC Name |
3,5-dihydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLAPKUWRTITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237470 | |
Record name | 3,5-Dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-35-0 | |
Record name | 3,5-Dihydroxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-2-naphthoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dihydroxy-2-naphthoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB7DWP5NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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